(R)-2-Chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone

Description

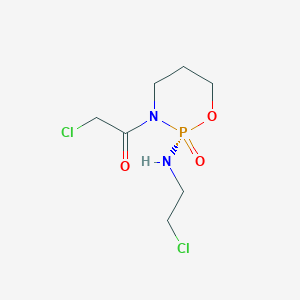

The compound “(R)-2-Chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone” is a chiral organophosphorus derivative featuring a 1,3,2-oxazaphosphinane heterocycle. This six-membered ring integrates phosphorus, oxygen, and nitrogen atoms, with a ketone group at position 1 and a 2-chloroethylamino substituent at position 2. The oxido group (-O⁻) on the phosphorus atom contributes to its electronic profile, distinguishing it from neutral or sulfur-containing analogs.

Properties

IUPAC Name |

2-chloro-1-[(2R)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRISYCCYWZCOF-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([P@](=O)(OC1)NCCCl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-Chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone, also known by its CAS number 72578-71-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 275.07 g/mol. The compound features a unique oxazaphosphinan structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H13Cl2N2O3P |

| Molecular Weight | 275.07 g/mol |

| CAS Number | 72578-71-3 |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound primarily involves its interaction with cellular pathways related to cancer treatment and potential neuroprotective effects. The compound's structure suggests it may act as an alkylating agent, similar to other chlorinated compounds, which can induce apoptosis in cancer cells.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, the chlorinated ethylamine moiety is known for its ability to form DNA cross-links, leading to cell cycle arrest and apoptosis in tumor cells.

Case Studies

- Study on Cytotoxicity : A study published in Frontiers in Oncology evaluated the cytotoxic effects of chlorinated compounds on breast cancer cells. Results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of phosphoramide derivatives. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity. The compound has been classified under hazardous materials due to its potential cytotoxic effects on healthy cells as well as cancerous ones. Proper handling and safety measures are essential when working with this compound.

Scientific Research Applications

Synthesis and Role in Medicinal Chemistry

(R)-2-Chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone is primarily recognized as an intermediate in the synthesis of Ifosfamide , a widely used cytotoxic agent in chemotherapy. Ifosfamide is structurally related to cyclophosphamide and is utilized for treating various cancers, including testicular cancer and sarcomas. The synthesis pathway typically involves the acylation of Ifosfamide with chloroacetyl chloride, where this compound acts as a crucial precursor .

Applications in Cancer Treatment

- Antineoplastic Agent : The compound's primary application lies in its role as an intermediate for Ifosfamide, which is classified as an antineoplastic agent. It functions by interfering with DNA replication in cancer cells, ultimately leading to cell death.

- Cytotoxic Activity : Research indicates that compounds related to this compound exhibit significant cytotoxic activity against various cancer cell lines. This makes them valuable in developing new therapeutic strategies against resistant cancer types .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of Ifosfamide and its derivatives:

- Study on Efficacy : A clinical trial involving patients with advanced testicular cancer demonstrated that Ifosfamide-based regimens significantly improved survival rates compared to traditional treatments alone .

- Resistance Mechanisms : Research has also focused on understanding resistance mechanisms to Ifosfamide. Modifications to the chemical structure of intermediates like this compound have been investigated to enhance drug efficacy against resistant tumors .

Chemical Reactions Analysis

Acylation to Form Ifosfamide

This compound serves as a precursor to the chemotherapeutic agent ifosfamide (3-(2-chloroethyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide). The acylation involves:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic Acylation | Chloroacetyl chloride, base (e.g., NaOH) | Substitution at the oxazaphosphinane nitrogen, forming the ifosfamide backbone . |

The process highlights the compound’s ability to undergo site-selective functionalization , critical for maintaining its bioactivity .

Hydrolysis and Stability

The compound’s stability and reactivity in aqueous environments are governed by its phosphorus-nitrogen bonds:

Nucleophilic Substitution Reactions

The chloroethyl groups participate in nucleophilic substitutions, enabling diverse derivatization:

| Nucleophile | Product | Application |

|---|---|---|

| Thiols | Thioether-linked conjugates | Prodrug development for targeted therapy . |

| Amines | Bis-alkylated amines | Exploration of modified cytotoxic agents . |

Thermal and Solvent Stability

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Estimated based on hypothesized formula C₇H₁₁Cl₂N₂O₃P.

Key Observations:

Heterocycle Diversity: The target compound’s 1,3,2-oxazaphosphinane ring incorporates phosphorus, a feature absent in the oxazolidine (oxygen/nitrogen) and thiazolidinone (sulfur/nitrogen) analogs. The oxido group (-O⁻) in the target compound contrasts with the neutral oxazolidine oxygen in and the thioxo (C=S) group in , influencing solubility and hydrogen-bonding capacity.

Substituent Effects: The 2-chloroethylamino group in the target compound may act as an alkylating agent, unlike the dichloro or chlorophenyl groups in and , which are electron-withdrawing but less reactive. The (R)-configuration introduces stereochemical specificity, whereas the other compounds lack explicit stereochemical data.

Molecular Weight :

- Despite similar molecular weights (~259–272 g/mol), the heterocyclic core and substituents dictate divergent physicochemical behaviors. For example, the thioxo group in increases lipophilicity compared to the oxido group in the target compound.

Reactivity and Functional Implications

- Phosphorus-Containing Systems : The oxazaphosphinane ring in the target compound may exhibit unique reactivity in phosphorylation reactions or metal coordination, unlike the purely organic heterocycles in and .

- Stereochemical Influence : The (R)-configuration may enhance enantioselective interactions with chiral biomolecules, a factor unexplored in the racemic or uncharacterized analogs .

Preparation Methods

Additives for Byproduct Suppression

The addition of molecular sieves (5–150 g/mol POCl₃) or alumina reduces byproduct formation by adsorbing residual water and stabilizing reactive intermediates. For instance, pre-stirring the reaction mixture with 4Å molecular sieves for 1–3 hours enhances yield by 12–15%.

Solvent and Base Stoichiometry

Using a 1.05–1.5 molar excess of N,N-bis(2-chloroethyl)amine hydrochloride relative to phosphoryl chloride ensures complete conversion, while excess triethylamine (2–2.3 eq) neutralizes HCl without precipitating salts.

Q & A

Basic: What are the recommended synthetic routes for (R)-2-Chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example:

- Step 1: React a precursor like 2-chloro-3-phenyl-1,3,2-oxazaphospholidine (or analogous structures) with a chlorinated ethylamine derivative under anhydrous conditions.

- Step 2: Use a polar aprotic solvent (e.g., acetonitrile) and a base (e.g., triethylamine) to facilitate deprotonation and cyclization .

- Step 3: Control stereochemistry by employing chiral auxiliaries or asymmetric catalysis, as seen in oxazaphospholidine syntheses .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high enantiomeric purity.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., Bruker SMART APEX systems). Key parameters: data-to-parameter ratio >15, R-factor <0.05 .

- NMR Spectroscopy: Use P NMR to confirm phosphorus oxidation state ( ~10–20 ppm for oxazaphosphinane oxides). H/C NMR identifies chloroethyl and ethanone moieties .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z calculated for CHClNOP: 310.99) .

Basic: How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Moisture Sensitivity: Store under inert gas (argon/nitrogen) in sealed vials with molecular sieves.

- Thermal Stability: Avoid temperatures >4°C; refrigerate at 2–8°C to prevent decomposition of the oxazaphosphinane ring .

- Light Sensitivity: Use amber glassware to mitigate photodegradation of the chlorinated ethanone group .

Advanced: How does stereochemistry at the phosphorus center influence reactivity in cross-coupling reactions?

Methodological Answer:

The (R)-configuration enhances nucleophilic substitution at phosphorus due to reduced steric hindrance. To validate:

- Experimental: Compare reaction rates of (R)- and (S)-enantiomers with Grignard reagents.

- Computational: Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze transition-state geometries .

- Characterization: Use vibrational circular dichroism (VCD) to correlate configuration with reactivity .

Advanced: How can researchers resolve contradictions in NMR and X-ray data for this compound?

Methodological Answer:

- Scenario: Discrepancies in proton coupling constants (NMR) vs. bond angles (X-ray).

- Resolution:

- Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.

- Validate crystallographic data by refining disorder models (e.g., SHELXL software) .

- Cross-check with IR spectroscopy for functional group consistency .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to serine hydrolases (common targets for oxazaphosphinanes).

- MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes.

- ADMET Prediction: Employ SwissADME to evaluate pharmacokinetics (e.g., blood-brain barrier permeability) .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of phosphorus-oxygen bond cleavage?

Methodological Answer:

- Experimental Design: Synthesize deuterated analogs at the β-hydrogen of the chloroethyl group.

- KIE Measurement: Compare rates via LC-MS monitoring. A KIE >2 suggests a concerted mechanism.

- Theoretical Support: Calculate potential energy surfaces (Gaussian 16) to identify transition states .

Advanced: What strategies optimize enantioselective synthesis for scale-up?

Methodological Answer:

- Catalyst Screening: Test chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed asymmetric reactions.

- Process Optimization: Use microreactors for precise temperature control (<±1°C) to minimize racemization .

- Analytical QC: Implement chiral HPLC (Chiralpak IA column) with a heptane/isopropanol mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.